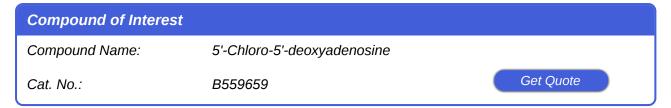


5'-Chloro-5'-deoxyadenosine CAS number 892-48-8

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An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine (CAS 892-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5'-Chloro-5'-deoxyadenosine** (5'-ClDA), a synthetic nucleoside analog of adenosine. It details the compound's physicochemical properties, synthesis, biological activity, and its applications in research and drug development. This document includes structured data tables, detailed experimental protocols, and visualizations of key processes to serve as a practical resource for the scientific community.

Chemical and Physical Properties

5'-Chloro-5'-deoxyadenosine is a white to light yellow crystalline solid.[1] Its core structure is that of adenosine with the hydroxyl group at the 5' position substituted with a chlorine atom.[2] This modification significantly influences its biological activity and metabolic stability.

Table 1: Physicochemical Properties of 5'-Chloro-5'-deoxyadenosine



Property	Value	Reference(s)
CAS Number	892-48-8	
Molecular Formula	C10H12CIN5O3	[3]
Molecular Weight	285.69 g/mol	[3]
IUPAC Name	(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5- (chloromethyl)tetrahydrofuran- 3,4-diol	[4]
Melting Point	187 °C (with exothermic decomposition onset at 144.5 °C)	[3][5]
Boiling Point	645.6 ± 65.0 °C (Predicted)	[3]
Solubility	Slightly soluble in DMSO and water (with heating).	[3][6]
Appearance	White to light yellow powder/crystal.	[1]
Storage	Store at 2°C - 8°C, keep dry under an inert atmosphere.	

Table 2: Spectroscopic and Analytical Data Identifiers

Identifier	Value	Reference(s)
InChi Key	IYSNPOMTKFZDHZ- KQYNXXCUSA-N	[7]
SMILES	C1=NC(=C2C(=N1)N(C=N2) [C@H]3INVALID-LINK CCI)O">C@@HO)N	[7]

Synthesis and Manufacturing



The primary method for synthesizing **5'-Chloro-5'-deoxyadenosine** is through the selective chlorination of adenosine.[2][3] A common and effective approach involves the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine.[2][8]

Experimental Protocol: Synthesis of 5'-Chloro-5'-deoxyadenosine

This protocol is based on the method described by Robins et al.[8][9]

Materials:

- Adenosine
- Acetonitrile (anhydrous)
- Pyridine (anhydrous)
- Thionyl chloride (SOCl₂)
- Methanol
- Silica gel for column chromatography
- · Ethyl acetate

Procedure:

- Suspend adenosine (1 equivalent) in anhydrous acetonitrile (approx. 4 mL per gram of adenosine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8][9]
- Cool the suspension to a temperature between -13 °C and -3 °C (an ice-salt or dry ice/acetone bath can be used).[8][9]
- Slowly add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.[8][9]
- Add thionyl chloride (approx. 3 equivalents) dropwise to the reaction mixture, maintaining the low temperature.[8][9]

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- Stir the reaction mixture at this low temperature for 3-4 hours, then allow it to slowly warm to room temperature and stir overnight.[5]
- Monitor the reaction for completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the suspension under reduced pressure to remove the solvent.[5]
- The crude product, a mixture including the 2',3'-O-sulfinyladenosine intermediate, is then treated with aqueous methanolic ammonia or a base in a lower alcohol to achieve deprotection.[8][9]
- After deprotection, the solvent is removed under vacuum. The residue is then purified by silica gel column chromatography using a gradient elution of ethyl acetate and methanol to yield the final product.[5]



Synthesis Workflow for 5'-Chloro-5'-deoxyadenosine Adenosine Suspension in Acetonitrile Add Pyridine & Thionyl Chloride Reaction at -13°C to -3°C Stir 3-4h, then overnight at RT 5'-chloro-5'-deoxy-2',3'-Osulfinyladenosine Intermediate Deprotection (Aqueous Methanolic Ammonia) Crude Product Purification (Silica Gel Chromatography) Pure Product 5'-Chloro-5'-deoxyadenosine

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Caption: Synthesis workflow for **5'-Chloro-5'-deoxyadenosine**.

Biological Activity and Mechanism of Action

5'-CIDA's structural similarity to adenosine allows it to interact with various biological systems, primarily as an adenosine receptor agonist and a metabolic intermediate.[2]

Adenosine Receptor Agonism

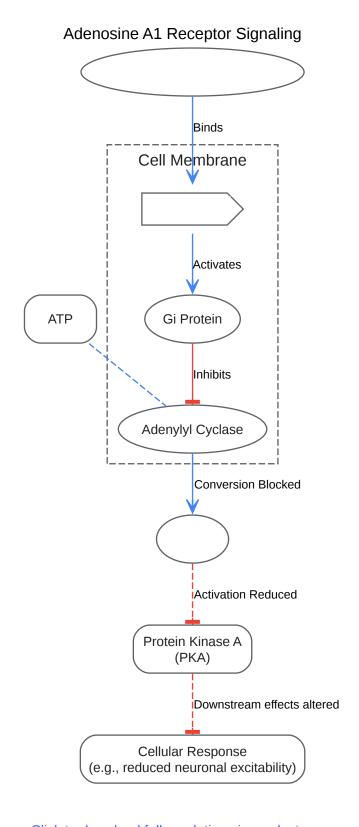


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5'-CIDA is a potent agonist, showing high selectivity for the adenosine A₁ receptor subtype.[2] The substitution of the 5'-hydroxyl group with a chlorine atom is a critical determinant for this enhanced affinity and selectivity.[2] Activation of A₁ receptors is associated with various physiological responses, including the modulation of neuronal activity and cardiovascular function.[10] A derivative, (±)-5'-Chloro-5'-deoxy-ENBA, is a highly selective A₁ receptor agonist that has shown antinociceptive effects in animal models of neuropathic pain.[10]





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Caption: Simplified A1 receptor signaling pathway.



Enzyme Inhibition and Metabolic Interference

As a nucleoside analog, 5'-CIDA can interfere with normal metabolic pathways.[2] It has been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, an action consistent with its vasodilatory effects.[11] This inhibition is not dependent on changes in cyclic AMP levels.[11] Furthermore, it serves as a synthetic intermediate for 5'-deoxy-5'-(methylthio)adenosine (MTA), a substrate used to study the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is important in cancer research.[3][5]

Analytical Methodologies

High-performance liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC/MS) are the primary techniques for the analysis and quantification of 5'-ClDA.[2]

Experimental Protocol: Stability Analysis using LC/MS

This protocol provides a general framework for assessing the stability of 5'-CIDA under various conditions.[12][13]

Objective: To determine the rate of hydrolysis of 5'-CIDA at different pH values and temperatures.

Materials:

- 5'-Chloro-5'-deoxyadenosine
- Buffers of various pH (e.g., pH 2, 7, 10)
- HPLC system with a suitable C18 column
- LC/MS system for product identification
- Incubator or water bath

Procedure:

• Sample Preparation: Prepare stock solutions of 5'-CIDA in a suitable solvent. Dilute the stock solution in buffers of different pH values to a final concentration appropriate for LC analysis.

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- Incubation: Incubate the prepared samples at controlled temperatures (e.g., 40, 60, 80 °C).
 [12]
- Time-Point Sampling: At regular intervals, withdraw aliquots from each sample. Stop the degradation process by cooling the aliquot on ice or by adding a quenching solution.
- LC Analysis: Inject the aliquots into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like ammonium acetate) to separate 5'-CIDA from its degradation products.[13]
- Quantification: Monitor the peak area of 5'-CIDA at each time point. The hydrolysis is expected to follow pseudo-first-order kinetics.[2][13]
- LC/MS Analysis: Inject samples into the LC/MS system to identify the hydrolysis products. The primary expected hydrolysis product is adenine (m/z 136.3).[13]
- Data Analysis: Calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition. Studies have shown that 5'-CIDA is less stable in acidic conditions compared to other chlorinated adenosine analogs like 2-chloroadenosine.[2][12]



Sample Preparation & Incubation 5'-CIDA in Buffer Incubate at Controlled Temp/pH Collect Aliquots Over Time **Analysis HPLC** Separation (C18 Column) **UV** Detector Mass Spectrometer (Quantification) (Identification) **Data Analysis**

LC/MS Analytical Workflow

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(Kinetics, Half-life)

Caption: Workflow for stability analysis using LC/MS.

Applications in Drug Development and Research

 Pharmacological Tool: Due to its selectivity for the A₁ adenosine receptor, 5'-CIDA and its derivatives are valuable tools for studying the physiological and pathological roles of this receptor.[2]



- Neuropathic Pain Research: A₁ receptor agonists have therapeutic potential for treating neuropathic pain. Derivatives of 5'-CIDA have been shown to alleviate neuropathic pain in animal models, suggesting a possible therapeutic application.[10][14]
- Synthetic Intermediate: It is a key intermediate in the synthesis of other biologically active
 molecules, including potential enzyme inhibitors and radiolabeled compounds for imaging
 studies.[2][5]
- Cancer Research: Its role as a precursor to MTA makes it relevant in the study of MTAPdeficient cancers, where the metabolic pathways involving MTA are disrupted.[3][5]

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

Туре	Codes	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	

Reference:

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.



Conclusion

5'-Chloro-5'-deoxyadenosine is a versatile molecule with significant applications in pharmacology and medicinal chemistry. Its well-defined synthesis, potent and selective biological activity, and utility as a chemical intermediate make it a valuable compound for researchers in academia and the pharmaceutical industry. This guide provides the core technical information required for its effective use and further exploration.

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